REACTION_CXSMILES
|
[CH2:1]([C:5]1[CH:6]=[C:7]([C:11]([OH:13])=[O:12])[S:8][C:9]=1[CH3:10])[CH:2]([CH3:4])[CH3:3].[CH3:14]C#N>>[CH2:1]([C:5]1[C:6]([CH3:14])=[C:7]([C:11]([OH:13])=[O:12])[S:8][C:9]=1[CH3:10])[CH:2]([CH3:4])[CH3:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C=1C=C(SC1C)C(=O)O
|
Name
|
Intermediate A2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C=1C(=C(SC1C)C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |